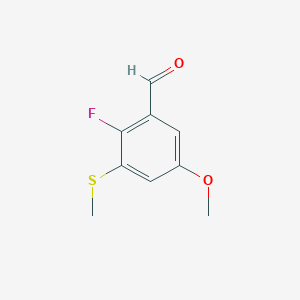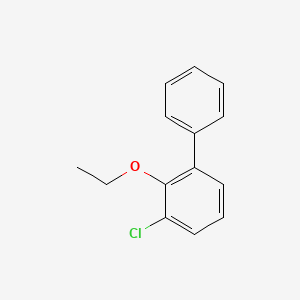
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate is a complex organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.232 g/mol . This compound is known for its unique tricyclic structure, which includes an aziridine ring fused to a norbornane framework. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate typically involves the reaction of a norbornene derivative with an aziridine precursor under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound can inhibit enzyme activity or disrupt cellular processes by modifying proteins or nucleic acids .
類似化合物との比較
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate is unique due to its tricyclic structure and aziridine ring. Similar compounds include:
Ethyl 2-azabicyclo(2.2.1)heptane-3-carboxylate: Lacks the aziridine ring, resulting in different reactivity.
Ethyl 3-azabicyclo(3.2.1)octane-3-carboxylate: Similar structure but without the fused aziridine ring, leading to different chemical properties.
These comparisons highlight the distinctiveness of Ethyl 3-azatricyclo(321
特性
CAS番号 |
943-34-0 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
ethyl 3-azatricyclo[3.2.1.02,4]octane-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)11-8-6-3-4-7(5-6)9(8)11/h6-9H,2-5H2,1H3 |
InChIキー |
DZOOLBXFQXIOFA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C2C1C3CCC2C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
